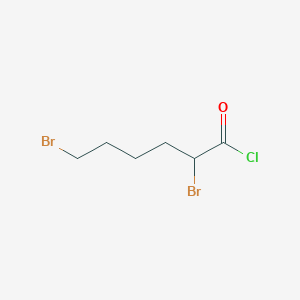

2,6-Dibromohexanoyl chloride

Description

Properties

Molecular Formula |

C6H9Br2ClO |

|---|---|

Molecular Weight |

292.39 g/mol |

IUPAC Name |

2,6-dibromohexanoyl chloride |

InChI |

InChI=1S/C6H9Br2ClO/c7-4-2-1-3-5(8)6(9)10/h5H,1-4H2 |

InChI Key |

NOZKWVQCQBUMPV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCBr)CC(C(=O)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromohexanoyl chloride can be synthesized through the bromination of hexanoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 6th positions.

Industrial Production Methods

In an industrial setting, the production of 2,6-dibromohexanoyl chloride involves large-scale bromination processes. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon in 2,6-dibromohexanoyl chloride is highly electrophilic, facilitating nucleophilic attack. Bromine atoms further polarize the carbonyl group, accelerating substitution reactions .

Hydrolysis to Carboxylic Acid

Reaction with water produces 2,6-dibromohexanoic acid and HCl:

-

Conditions : Proceeds rapidly at room temperature in aqueous or moist environments .

-

Mechanism : Nucleophilic attack by water, followed by elimination of Cl⁻ and proton transfer .

Esterification with Alcohols

Reaction with alcohols yields 2,6-dibromohexanoate esters:

-

Example : Reaction with ethanol produces ethyl 2,6-dibromohexanoate .

-

Kinetics : Rate increases with alcohol nucleophilicity (e.g., methanol > tert-butanol) .

Amide Formation with Amines

Primary and secondary amines react to form substituted amides:

-

Mechanism : Nucleophilic addition of the amine to the carbonyl, followed by HCl elimination .

-

Example : Reaction with ethylamine produces N-ethyl-2,6-dibromohexanamide .

Organometallic Coupling Reactions

2,6-Dibromohexanoyl chloride participates in nickel-catalyzed cross-couplings to form ketones. For example:

-

Conditions : Requires CO atmosphere and catalytic Ni complexes .

-

Yield : Up to 75% for aryl ketone derivatives under optimized conditions .

Halogen-Specific Reactivity

The bromine atoms enable unique transformations:

-

Elimination Reactions : Under basic conditions, dehydrohalogenation forms α,β-unsaturated acyl chlorides.

-

Grignard Reagent Compatibility : Bromine substituents resist nucleophilic displacement by organomagnesium reagents, enabling selective carbonyl additions .

Comparative Reactivity Analysis

The dual bromination at positions 2 and 6 distinguishes this compound from related acyl chlorides:

Scientific Research Applications

2,6-Dibromohexanoyl chloride is utilized in various scientific research applications, including:

Organic synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological studies: The compound is used to modify biomolecules for studying their structure and function.

Medicinal chemistry: It is employed in the synthesis of potential pharmaceutical compounds.

Industrial applications: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dibromohexanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, leading to the formation of acylated products. The bromine atoms enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce acyl groups into target molecules.

Comparison with Similar Compounds

Hypothetical Data Table Based on Structural Analogs

Key Research Findings and Limitations

- Regulatory and Safety Data : The chemical database in highlights that halogenated compounds often require stringent safety protocols due to toxicity and environmental persistence. Mixtures or solutions may exhibit divergent hazards compared to pure compounds .

- Data Gaps: No experimental data (e.g., melting point, boiling point, or spectroscopic signatures) are available for 2,6-dibromohexanoyl chloride in the provided evidence, limiting direct comparisons.

5. Conclusion While 2,6-dibromohexanoyl chloride’s structure suggests reactivity typical of acyl chlorides, its bromination pattern distinguishes it from chlorinated or non-halogenated analogs. Comparisons with sulfonyl chlorides and pharmaceutical salts underscore functional group-driven differences in applications and hazards. Further experimental studies are required to validate these hypotheses, leveraging resources like NIST for spectral data and ECHA for regulatory guidance .

Biological Activity

2,6-Dibromohexanoyl chloride is a halogenated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which includes bromine substituents and a carbonyl group, suggests various mechanisms of action that could be beneficial in therapeutic applications.

Chemical Structure

The molecular formula of 2,6-Dibromohexanoyl chloride is . The compound features a hexanoyl group with two bromine atoms positioned at the 2 and 6 carbons. This configuration may influence its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that halogenated compounds, including those similar to 2,6-Dibromohexanoyl chloride, often exhibit significant antimicrobial activity. For instance, studies have shown that brominated compounds can inhibit the growth of various bacterial strains. The mechanism behind this activity is believed to involve disruption of microbial cell membranes or interference with metabolic processes.

Antitumor Activity

Compounds with structural features similar to 2,6-Dibromohexanoyl chloride have been investigated for their potential to inhibit cancer cell proliferation. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that the presence of bromine atoms may enhance their antitumor efficacy by inducing apoptosis or inhibiting cell division .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several halogenated hexanoyl chlorides against common pathogens. Results indicated that 2,6-Dibromohexanoyl chloride exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that compounds related to 2,6-Dibromohexanoyl chloride showed IC50 values ranging from 10 to 50 µM, indicating moderate to high cytotoxicity .

- Enzyme Inhibition : A recent study focused on the inhibition of acetylcholinesterase (AChE) by halogenated compounds. Results showed that certain derivatives exhibited IC50 values lower than those of established drugs like rivastigmine, suggesting potential for use in treating neurodegenerative diseases .

Data Table: Biological Activity Overview

| Compound Name | Structural Features | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| 2,6-Dibromohexanoyl chloride | Brominated hexanoyl group | Antimicrobial | MIC = 32 µg/mL |

| Related Brominated Compounds | Various substitutions | Antitumor | IC50 = 10-50 µM |

| N-alkyl derivatives | Alkyl chain variations | Enzyme inhibition | IC50 < Rivastigmine |

Q & A

Q. What are the recommended methods for synthesizing and purifying 2,6-dibromohexanoyl chloride with high yield and purity?

- Methodological Answer : Synthesis typically involves bromination of hexanoyl chloride derivatives under controlled conditions. Key steps include:

- Reaction Optimization : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis. Stoichiometric control of brominating agents (e.g., PBr₃ or HBr) is critical to avoid over-bromination .

- Purification : Distillation under reduced pressure (e.g., 14 Torr for analogs like 2,6-dichlorobenzoyl chloride) or column chromatography with silica gel. Monitor purity via GC or HPLC, targeting ≥97% purity with moisture content ≤0.5% .

- Characterization : Confirm structure using NMR (¹H/¹³C) and FT-IR to identify carbonyl (C=O, ~1800 cm⁻¹) and C-Br (~600 cm⁻¹) stretches .

Q. How should researchers analytically characterize 2,6-dibromohexanoyl chloride to confirm its identity and purity?

- Methodological Answer : A multi-technique approach is recommended:

- Chromatography : GC-MS or HPLC with UV detection to assess purity and detect byproducts. Compare retention times with standards .

- Spectroscopy :

- NMR : ¹³C NMR to distinguish brominated carbons (δ ~30-40 ppm for C-Br) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ for C₆H₈Br₂ClO).

- Reference Databases : Cross-validate spectral data with NIST Chemistry WebBook or analogous databases .

Q. What safety protocols are essential when handling 2,6-dibromohexanoyl chloride in the lab?

- Methodological Answer :

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respirators are required if vapor concentrations exceed thresholds .

- Ventilation : Use fume hoods to prevent inhalation exposure.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via certified hazardous waste programs .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation .

Advanced Research Questions

Q. How can reaction mechanisms involving 2,6-dibromohexanoyl chloride be elucidated, particularly in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress using in-situ techniques like FT-IR or Raman spectroscopy to track carbonyl group consumption .

- Isotopic Labeling : Use ¹⁸O-labeled water to study hydrolysis pathways and identify intermediates .

- Computational Modeling : Density Functional Theory (DFT) to simulate transition states and predict regioselectivity in bromination or substitution reactions .

Q. What strategies resolve contradictory data in cross-coupling reactions using 2,6-dibromohexanoyl chloride as a substrate?

- Methodological Answer :

- Systematic Screening : Vary catalysts (e.g., Pd vs. Cu), ligands (e.g., bipyridine vs. phosphines), and solvents to identify optimal conditions .

- Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., dehalogenated or dimerized species) that may explain yield discrepancies .

- Reproducibility Checks : Validate results across multiple batches, ensuring consistent purity and anhydrous conditions .

Q. How can researchers assess the environmental and toxicological risks of 2,6-dibromohexanoyl chloride degradation products?

- Methodological Answer :

- Degradation Studies : Expose the compound to UV light or aqueous hydrolysis (pH 4-10) and analyze products via LC-HRMS. Compare with known toxicants (e.g., chlorinated dioxins) .

- Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate acute toxicity of degradation byproducts .

- Computational Toxicology : Apply QSAR models to predict bioaccumulation or endocrine disruption potential .

Q. What advanced applications exist for 2,6-dibromohexanoyl chloride in polymer or supramolecular chemistry?

- Methodological Answer :

- Polymer Synthesis : Use as a monomer in step-growth polymerization for brominated polyesters. Monitor molecular weight via GPC and thermal stability via TGA .

- Supramolecular Assembly : Functionalize macrocycles or metal-organic frameworks (MOFs) via acyl chloride reactivity. Characterize crystallinity via XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.